molecular formula C14H14N4O4S B3036689 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 400074-81-9

2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3036689
CAS No.: 400074-81-9
M. Wt: 334.35 g/mol
InChI Key: XSADCEDOPBEDTF-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a benzylsulfonyl group attached to a triazolo[1,5-a]pyrimidine core with methoxy groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a benzylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The methoxy groups are introduced through subsequent methylation reactions using reagents like methyl iodide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize yield and purity. Additionally, green chemistry principles are increasingly being applied to minimize waste and environmental impact during the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The benzylsulfonyl group can be oxidized to form benzylsulfonic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzylsulfonic acid derivatives.

  • Reduction: Sulfides.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and biological activity. Similar compounds include:

  • 2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.

  • 2-(Benzylsulfonyl)pyrimidine: Used in the synthesis of various pharmaceuticals.

  • 2-(Benzylsulfonyl)imidazole: Exhibits antimicrobial activity.

These compounds share the benzylsulfonyl group but differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-benzylsulfonyl-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-21-11-8-12(22-2)18-13(15-11)16-14(17-18)23(19,20)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADCEDOPBEDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)S(=O)(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine

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